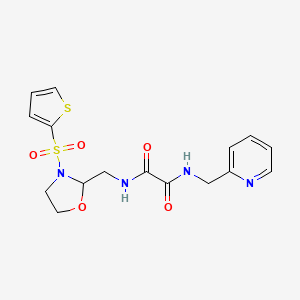

N1-(pyridin-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(pyridin-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S2/c21-15(18-10-12-4-1-2-6-17-12)16(22)19-11-13-20(7-8-25-13)27(23,24)14-5-3-9-26-14/h1-6,9,13H,7-8,10-11H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVDSQLONNCDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(pyridin-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is an organic compound notable for its complex structure, which includes a pyridine moiety, an oxazolidine ring, and a thiophenesulfonyl group. Its molecular formula is C18H19N3O5S2, with a molecular weight of approximately 409.48 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts.

Structural Features and Implications

The structural components of this compound suggest several mechanisms of biological activity:

- Pyridine Moiety : Known for its ability to interact with various biological targets, including enzymes and receptors.

- Oxazolidine Ring : This ring structure can stabilize interactions with protein targets, enhancing the compound's efficacy.

- Thiophenesulfonyl Group : This group is hypothesized to facilitate specific interactions with biological macromolecules, potentially enhancing the compound's activity against certain diseases.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation by modulating enzyme activity linked to inflammatory responses.

- Anticancer Properties : Preliminary studies suggest potential inhibition of vascular endothelial growth factor receptor 1 (VEGFR1), which plays a crucial role in angiogenesis and tumor growth regulation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, thereby altering cellular functions.

- Protein Interaction : It can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory properties | Demonstrated inhibition of pro-inflammatory cytokines in vitro. |

| Study B | Anticancer activity | Showed reduced tumor growth in animal models through VEGFR1 inhibition. |

| Study C | Enzyme interaction | Identified binding affinity to specific enzymes involved in metabolic pathways. |

Synthesis and Optimization

The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity. Typical methods include:

- Reagents : Use of oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

- Reaction Conditions : Controlled temperatures and inert atmospheres are essential to prevent unwanted side reactions.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogs and Substituent Variations

The following table summarizes structural and functional differences between the target compound and key analogs:

Key Comparative Insights

Structural and Functional Differences :

- Sulfur-Containing Groups : The target compound’s thiophen-2-ylsulfonyl group distinguishes it from analogs with simple aryl (e.g., S336) or alkyl (e.g., adamantyl) substituents. This group may confer resistance to amide hydrolysis, as seen in related sulfonamide-containing oxalamides .

- Oxazolidine vs.

- Biological Activity : While the target compound lacks explicit activity data, analogs like Compound 15 () demonstrate antiviral properties, and S336 () serves as a flavoring agent. Activity likely depends on substituent electronic and steric profiles.

Q & A

How can researchers optimize the multi-step synthesis of this compound to address challenges in yield and purity?

Answer:

The compound’s synthesis involves sequential functionalization of the oxazolidine and oxalamide moieties. Key steps include:

- Sulfonylation of oxazolidine : Introduce the thiophen-2-ylsulfonyl group using a sulfonyl chloride derivative under inert conditions (e.g., dry DCM, 0°C to RT) to minimize side reactions .

- Oxalamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridin-2-ylmethyl and sulfonylated oxazolidine fragments. Purify intermediates via flash chromatography (silica gel, gradient elution) to isolate stereoisomers .

- Yield optimization : Use high-dilution conditions during coupling to reduce dimerization. Monitor reaction progress via LC-MS to identify bottlenecks .

Critical parameters : Control pH during sulfonylation (pH 7–8), and use anhydrous solvents to prevent hydrolysis of reactive intermediates .

What advanced techniques are recommended for resolving structural ambiguities in crystallographic studies of this compound?

Answer:

- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., acetonitrile/water). Collect data using synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy atoms (sulfur in thiophene-sulfonyl). Refine using SHELXL (anisotropic displacement parameters, twin refinement if needed) .

- Complementary NMR : Assign stereochemistry using HSQC and NOESY to confirm spatial proximity of oxazolidine methyl groups and pyridine protons .

Data contradiction resolution : If crystallographic and NMR data conflict (e.g., conformational flexibility), perform molecular dynamics simulations (AMBER/CHARMM) to model dynamic behavior in solution .

How should researchers design biological activity assays to evaluate this compound’s potential as a kinase inhibitor?

Answer:

- Target selection : Prioritize kinases with known sensitivity to sulfonamide-containing inhibitors (e.g., VEGFR2, PDGFRβ) due to the thiophen-2-ylsulfonyl group’s electron-withdrawing properties .

- In vitro assays :

- Kinase inhibition : Use fluorescence polarization (FP) or TR-FRET assays with ATP-competitive probes. Include staurosporine as a control.

- Cellular activity : Test in HEK293T cells transfected with target kinases. Measure IC via Western blot (phosphorylation status) .

Advanced validation : Perform thermal shift assays to confirm direct target engagement. Resolve conflicting activity data (e.g., low cellular potency despite high in vitro affinity) by assessing membrane permeability (logP > 3) via PAMPA .

What strategies can address contradictory reports on this compound’s selectivity across homologous enzyme isoforms?

Answer:

- Orthogonal assays : Compare results from FP (binding affinity) and enzymatic activity assays (e.g., ADP-Glo™) to distinguish competitive vs. allosteric inhibition .

- Structural analogs : Synthesize derivatives replacing the pyridin-2-ylmethyl group with isoxazole or furan (see for similar scaffolds) to identify selectivity drivers .

- Computational docking : Use AutoDock Vina to model interactions with isoform-specific residues (e.g., hinge region mutations). Validate with alanine-scanning mutagenesis .

How can computational modeling predict the compound’s interaction with biological targets lacking experimental structures?

Answer:

- Homology modeling : Build 3D models of unknown targets (e.g., using SWISS-MODEL) based on close homologs (PDB: 3LVP for kinase domains).

- Molecular docking : Perform ensemble docking (Glide SP/XP) with flexible side chains to account for induced-fit effects. Prioritize poses where the oxalamide linker forms hydrogen bonds with catalytic lysine or aspartate residues .

- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate binding free energy via MM-PBSA, focusing on sulfonyl group contributions .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Hazard mitigation : Refer to SDS data for oxalamide analogs (e.g., H302, H315, H319 hazards ). Use PPE (nitrile gloves, goggles) and work in a fume hood.

- Spill management : Absorb solids with vermiculite; decontaminate surfaces with 70% ethanol. Avoid aqueous solutions to prevent sulfonamide hydrolysis .

- Waste disposal : Collect in halogen-resistant containers for incineration (do not autoclave due to sulfur content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.